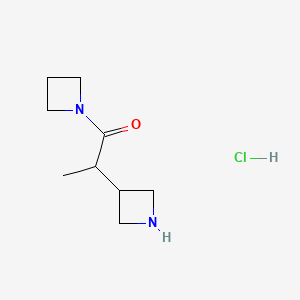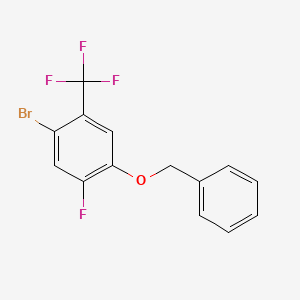
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on the benzene ring These substituents include a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, each requiring specific reaction conditions:
-
Synthetic Routes
Step 1:
Step 2: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Step 3: Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Step 4: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
-
Industrial Production Methods
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.
-
Oxidation and Reduction
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
-
Major Products
- The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aniline derivative.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology and Medicine
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules and its effects on cellular processes.
-
Industry
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application:
-
Molecular Targets
- In biological systems, it may interact with enzymes or receptors, modulating their activity.
- In chemical reactions, it acts as a substrate or intermediate, participating in various transformations.
-
Pathways Involved
- The pathways involved in its action include nucleophilic and electrophilic substitution, oxidation, and reduction reactions.
- Its effects on biological systems may involve signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds:
-
Similar Compounds
This compound: Similar in structure but with different substituents, such as 1-(Benzyloxy)-4-chloro-2-fluoro-5-(trifluoromethyl)benzene.
This compound: Compounds with similar functional groups but different positions on the benzene ring, such as 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene.
-
Uniqueness
- The unique combination of substituents in this compound imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C14H9BrF4O |
|---|---|
Poids moléculaire |
349.12 g/mol |
Nom IUPAC |
1-bromo-5-fluoro-4-phenylmethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-7-12(16)13(6-10(11)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
MVVKFMRKDQEFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(F)(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


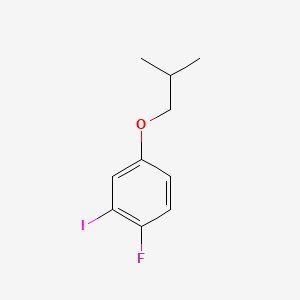
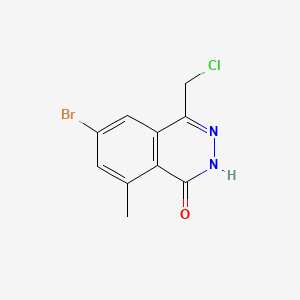
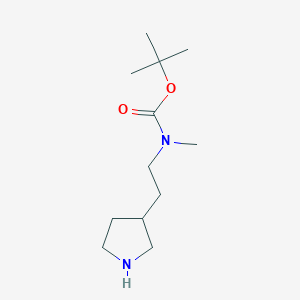
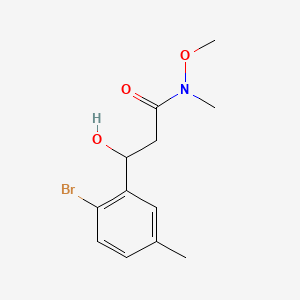
![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)


![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)
